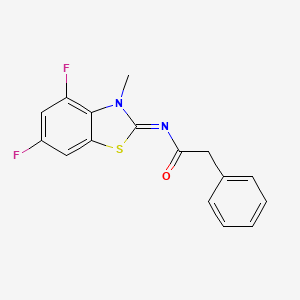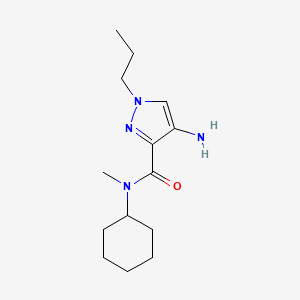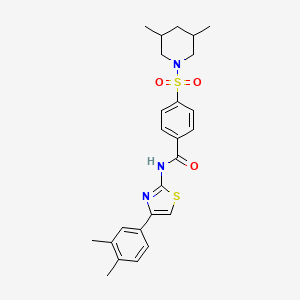
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol, also known as CBP or 4-Cyclobutylphenylpropanol, is a chiral alcohol that has been of great interest to scientists due to its potential therapeutic applications. CBP is a white crystalline solid and is soluble in common organic solvents.
Mechanism of Action
The exact mechanism of action of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This receptor is responsible for the inhibition of neurotransmission in the central nervous system. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol enhances the activity of the receptor, leading to increased inhibition of neurotransmission, which can result in anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been found to have anxiolytic and analgesic effects in animal models. It has also been shown to have sedative effects, which may be beneficial in the treatment of insomnia. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has a low toxicity profile and has been found to be well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has several advantages as a research tool. It has a well-defined mechanism of action and has been found to be effective in animal models. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to the use of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments. Its effects may be dose-dependent, and the optimal dose for a particular application may not be well-established. Additionally, (2R)-2-(4-Cyclobutylphenyl)propan-1-ol may have off-target effects that could complicate the interpretation of results.
Future Directions
There are several future directions for research on (2R)-2-(4-Cyclobutylphenyl)propan-1-ol. One area of interest is the development of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol analogs with improved pharmacological properties. Another area of research is the investigation of the effects of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. Additionally, the use of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in combination with other drugs may be explored as a potential treatment for various neurological and psychiatric disorders.
Conclusion:
In conclusion, (2R)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral alcohol with potential therapeutic applications in the treatment of anxiety, depression, and chronic pain. Its mechanism of action involves the modulation of the GABAA receptor, leading to increased inhibition of neurotransmission. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has several advantages as a research tool, including a well-defined mechanism of action and a low toxicity profile. However, there are also limitations to its use in lab experiments. Future research on (2R)-2-(4-Cyclobutylphenyl)propan-1-ol may involve the development of analogs with improved pharmacological properties and the investigation of its effects on other neurotransmitter systems.
Synthesis Methods
The synthesis of (2R)-2-(4-Cyclobutylphenyl)propan-1-ol involves the reduction of 4-cyclobutylbenzophenone using sodium borohydride in methanol as a solvent. This method produces (2R)-2-(4-Cyclobutylphenyl)propan-1-ol in high yield and purity. The stereochemistry of the product is controlled by the chirality of the starting material.
Scientific Research Applications
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been studied in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. (2R)-2-(4-Cyclobutylphenyl)propan-1-ol has been found to have potential therapeutic applications in the treatment of anxiety, depression, and chronic pain.
properties
IUPAC Name |
(2R)-2-(4-cyclobutylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(4-Cyclobutylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B2742084.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2742085.png)

![3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2742088.png)

![8-(4-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2742090.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2742092.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2742097.png)
![6-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2742098.png)
![3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2742099.png)
![N-(6-Bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-2-methylimidazole-4-sulfonamide](/img/structure/B2742101.png)
![N-[(4-fluorophenyl)(1-piperidinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B2742102.png)

![N-(4-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2742107.png)